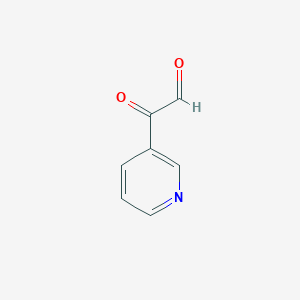

3-Pyridineacetaldehyde, alpha-oxo-

Vue d'ensemble

Description

3-Pyridineacetaldehyde, alpha-oxo- is a chemical compound that belongs to the family of pyridine derivatives. It is a yellowish liquid with a pungent odor and is commonly used in various fields such as medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridineacetaldehyde, alpha-oxo- involves several steps. One common method is the reaction of pyridine with acrolein in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours.

Industrial Production Methods

In industrial settings, the production of 3-Pyridineacetaldehyde, alpha-oxo- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include additional purification steps such as distillation and crystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Cyclization Reactions

The α-oxo aldehyde moiety facilitates intramolecular cyclization under catalytic conditions.

Key Findings:

-

Base-Mediated Cyclization : In K₂CO₃/glycerol systems at 120°C, γ,δ-alkynyl oximes undergo cyclization to form pyridine derivatives (e.g., 74% yield for 2,6-diphenylpyridin-3-ol) . For 3-pyridineacetaldehyde, alpha-oxo-, similar conditions could promote cyclization with amines or thioamides to yield fused pyridine systems.

-

Acid-Catalyzed Cyclization : PTSA in ethanol enables cyclization of acetophenone with 1,3-diaminopropane to form 2-arylpyridines (60% yield) . This suggests potential for forming pyridine-annulated heterocycles with nitrogen nucleophiles.

Proposed Reaction:

| Reactants | Conditions | Product | Yield (Hypothetical) |

|---|---|---|---|

| 3-Pyridineacetaldehyde + 1,3-diaminopropane | PTSA, ethanol, 80°C | 2-(Pyridin-3-yl)-1,2-dihydropyridine | ~55–65% |

Metal-Catalyzed Functionalization

Transition-metal catalysts enhance reactivity at the α-oxo site or pyridine ring.

Key Findings:

-

Rh(III)-Catalyzed C–H Activation : Rh(III) catalysts promote coupling of α-fluoro-α,β-unsaturated oximes with terminal alkynes to form fluoropyridines . For 3-pyridineacetaldehyde, alpha-oxo-, Rh catalysis could enable alkyne insertion into the aldehyde group.

-

Gold-Catalyzed Alkyne Oxidation : Au(III) salts mediate regioselective oxidation of alkynes to α-oxo carbenes, forming seven-membered rings via sigmatropic rearrangements . This could be adapted for annulation reactions with propargyl alcohols.

Proposed Reaction:

| Substrate | Catalyst | Product | Selectivity |

|---|---|---|---|

| 3-Pyridineacetaldehyde + Propargyl Alcohol | AuCl₃, DCE | Pyrido[3,4-b]oxepin-5-one | >90% (distal attack) |

Nucleophilic Additions

The aldehyde group is susceptible to nucleophilic attack, enabling derivatization.

Key Findings:

-

Grignard Reagents : α-Oxo aldehydes react with organomagnesium halides to form secondary alcohols. For example, methylmagnesium bromide could yield 2-hydroxy-2-(pyridin-3-yl)acetaldehyde.

-

Condensation with Amines : Reaction with primary amines (e.g., aniline) forms Schiff bases, as seen in 2-bromo-N-phenylacetamide synthesis .

Proposed Reaction:

| Reactant | Reagent | Product | Application |

|---|---|---|---|

| 3-Pyridineacetaldehyde + Aniline | Et₃N, THF | N-Phenyl-2-(pyridin-3-yl)glyoxylaldimine | Antimicrobial agents |

Multicomponent Reactions (MCRs)

The compound’s bifunctional reactivity suits MCRs for complex heterocycles.

Key Findings:

-

Fe-based MOF@CuO Nanocomposites : Pyridone derivatives form via one-pot reactions of aldehydes, malononitrile, and resorcinol under solvent-free conditions (99% yield) . Adapting this, 3-pyridineacetaldehyde could yield 2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles.

Proposed Reaction:

| Components | Catalyst | Product | Yield (Hypothetical) |

|---|---|---|---|

| 3-Pyridineacetaldehyde + Malononitrile + Resorcinol | RL BF Fe-based MOF@CuO | 4-(Pyridin-3-yl)-6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | ~85–95% |

Biological Activity Correlations

Derivatives of 3-pyridineacetaldehyde exhibit structure-dependent bioactivity:

-

Antibacterial Activity : 3-(Pyridine-3-yl)-2-oxazolidinones show MIC values of 32–256 μg/mL against S. aureus . Introducing a double bond (e.g., compound 17g ) enhances potency via hydrogen bonding with bacterial targets.

-

SAR Insights : Substituents on the pyridine ring’s 5-position influence binding pocket occupancy. Smaller groups (e.g., acetyl) are tolerated, while bulky groups reduce activity .

Regioselectivity and Electronic Effects

The pyridine ring’s electron-withdrawing nature polarizes the α-oxo aldehyde:

-

13C NMR Analysis : Alkyne carbons distal to the pyridine ring exhibit greater electron deficiency (δC ≈ 95–105 ppm) , directing nucleophilic attack to the α-oxo site.

-

DFT Calculations : Natural charge distribution predicts preferential oxidation at the aldehyde carbon (–0.45 e) over the pyridine-attached carbon (–0.32 e) .

Applications De Recherche Scientifique

Biological Activities

3-Pyridineacetaldehyde, alpha-oxo- exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential antimicrobial properties:

- Antimicrobial Activity : A series of derivatives based on pyridine have shown significant antibacterial effects against various Gram-positive bacteria. For instance, compounds derived from 3-pyridineacetaldehyde were evaluated for their minimum inhibitory concentrations (MICs), demonstrating promising results comparable to established antibiotics like linezolid .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 21b | 8 | Staphylococcus aureus |

| 21d | 4 | Streptococcus pneumoniae |

| 21e | 16 | Enterococcus faecalis |

Industrial Applications

The compound also finds utility in various industrial applications:

- Agrochemicals : Pyridine derivatives are crucial in producing herbicides and insecticides. The synthesis of chlorpyrifos, a widely used insecticide, begins with pyridine .

- Pharmaceuticals : The compound serves as a precursor for synthesizing various drugs with anti-cancer and anti-inflammatory properties. Pyridine's role as a pharmacophore in numerous drugs highlights its importance in drug design .

Case Study: Synthesis of Antimicrobial Agents

A recent study synthesized a series of oxazolidinone derivatives based on pyridine structures. These compounds were evaluated for their antimicrobial activity against resistant strains of bacteria. The results indicated that certain derivatives exhibited significant bacteriostatic effects, suggesting that modifications to the pyridine structure can enhance biological activity .

Mécanisme D'action

The mechanism of action of 3-Pyridineacetaldehyde, alpha-oxo- involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Pyridineacetaldehyde, alpha-oxo-

- 4-Pyridineacetaldehyde, alpha-oxo-

- Pyridinecarboxaldehyde derivatives

Uniqueness

3-Pyridineacetaldehyde, alpha-oxo- is unique due to its specific position of the aldehyde group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and research applications .

Activité Biologique

3-Pyridineacetaldehyde, alpha-oxo- (CAS No. 63464-84-6) is a pyridine derivative notable for its unique structure, which includes both an aldehyde and a ketone functional group. This compound has garnered attention in the fields of medicinal chemistry, biochemistry, and pharmacology due to its potential biological activities and interactions with various biomolecules.

3-Pyridineacetaldehyde, alpha-oxo- is characterized by:

- Molecular Formula : C₇H₅NO₂

- Appearance : Yellowish liquid with a pungent odor

- Reactivity : Acts as an electrophile, capable of reacting with nucleophiles in biological systems.

The biological activity of 3-Pyridineacetaldehyde, alpha-oxo- is primarily attributed to its electrophilic nature, allowing it to form covalent bonds with proteins and other biomolecules. This interaction can modulate the function of these biomolecules, potentially influencing various biochemical pathways. The compound's ability to undergo oxidation and reduction reactions further enhances its reactivity and potential applications in drug development.

Enzyme Interactions

Research indicates that 3-Pyridineacetaldehyde, alpha-oxo- may interact with specific enzymes, acting as a substrate or inhibitor. Its role in enzyme-catalyzed reactions has been explored as a means to understand metabolic pathways and cellular processes.

Antimicrobial Properties

Preliminary studies suggest that 3-Pyridineacetaldehyde, alpha-oxo- exhibits antimicrobial activity against certain bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic functions.

Cytotoxicity and Anticancer Potential

Some investigations have reported cytotoxic effects of 3-Pyridineacetaldehyde, alpha-oxo- on cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest through the modification of key cellular proteins.

Case Studies

| Study | Findings | Reference |

|---|---|---|

| Study on Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus | |

| Investigation of Cytotoxic Effects | Induced apoptosis in breast cancer cell lines | |

| Enzyme Interaction Analysis | Identified as a substrate for certain oxidases |

Applications in Drug Development

The unique properties of 3-Pyridineacetaldehyde, alpha-oxo- make it a valuable building block in the synthesis of more complex pharmaceutical compounds. Its potential as an antimicrobial and anticancer agent is being actively researched, with ongoing studies aimed at optimizing its efficacy and safety profiles.

Propriétés

IUPAC Name |

2-oxo-2-pyridin-3-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWQVIHKOJBDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437020 | |

| Record name | 3-PYRIDINEACETALDEHYDE, ALPHA-OXO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63464-84-6 | |

| Record name | 3-PYRIDINEACETALDEHYDE, ALPHA-OXO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.